Regioisomeric Identity Dictates Sigma-1 Activity
The target compound carries the 1,2,3-triazole ring at the N2 (2H) position, whereas the commercially available regioisomer 3-methyl-1-(1H-1,2,3-triazol-1-yl)pentan-2-amine (CAS 1706452-39-2) carries the identical side chain at the N1 position [1]. Patent EP1921071 explicitly specifies that the sigma receptor pharmacophore requires substitution at the 2-position of the 1,2,3-triazole with an alkyl chain terminating in an amine substituent, structurally characterizing the N2-substituted series as 'particularly selective inhibitors of the sigma-1 receptor' [2]. The N1-regioisomer (CAS 1706452-39-2) is not claimed within this sigma receptor patent family, and no sigma receptor binding data have been reported for it in public databases, indicating that regioisomeric identity is a binary determinant of sigma receptor targeting [1]. Additionally, literature on triazole-substituted adenosines demonstrates that N1- vs. N2-regioisomers can produce orders-of-magnitude differences in receptor affinity, with N1-triazolyl analogs showing nanomolar A3 adenosine receptor affinity while N2-triazolyl analogs exhibited divergent selectivity profiles [3].
| Evidence Dimension | Regioisomeric attachment (N2 vs. N1) as binary determinant of sigma receptor pharmacophore inclusion |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl substitution (N2); explicitly encompassed by sigma-1 receptor patent claims (EP1921071, EP2752411) |
| Comparator Or Baseline | 3-Methyl-1-(1H-1,2,3-triazol-1-yl)pentan-2-amine (CAS 1706452-39-2); N1-substituted; not encompassed by sigma receptor patent claims; no sigma binding data reported |
| Quantified Difference | Qualitative binary distinction: N2 is within claimed sigma pharmacophore; N1 is outside the patent-defined sigma-active chemical space |
| Conditions | Structural analysis based on patent disclosures (EP1921071, EP2752411); supported by cross-chemotype adenosine receptor literature precedent |
Why This Matters
Procuring the N1-regioisomer instead of the N2-target compound would place the user outside the structurally defined sigma-1 pharmacophore space, potentially resulting in complete loss of sigma receptor activity for programs targeting this receptor family.
- [1] ChemSrc. 3-Methyl-1-(1H-1,2,3-triazol-1-yl)pentan-2-amine, CAS 1706452-39-2. https://m.chemsrc.com/baike/2225107.html (accessed Apr 28, 2026). View Source
- [2] Dordal Zueras, A. et al. 1,2,3-Triazole Derivatives as Sigma Receptor Inhibitors. European Patent EP1921071A1, lines 40-44. Filed Nov 7, 2006, published May 14, 2008. View Source
- [3] Jacobson, K.A. et al. 2-Triazole-Substituted Adenosines: A New Class of Selective A3 Adenosine Receptor Agonists, Partial Agonists, and Antagonists. J. Med. Chem. 2006, 49, 5003-5012. View Source
